
Pimonidazole
Overview
Description
Pimonidazole (1-[(2-hydroxy-3-piperidinyl)propyl]-2-nitroimidazole hydrochloride) is a 2-nitroimidazole-based hypoxia marker that selectively binds to thiol-containing proteins in cells under hypoxic conditions (pO₂ < 10 mmHg) . Its covalent adducts form after reductive activation in low-oxygen environments, enabling detection via immunohistochemistry (IHC), ELISA, or flow cytometry . This compound has been validated in clinical and preclinical studies for its ability to predict treatment outcomes in head and neck, prostate, and cervical cancers . Unlike endogenous hypoxia markers, this compound provides direct spatial and quantitative data on hypoxia, making it a gold standard for hypoxia detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pimonidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:
Nitration: Imidazole is nitrated to form 2-nitroimidazole.
Reduction: The nitro group is reduced to an amino group.
Alkylation: The amino group is alkylated to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Reduction: this compound undergoes reduction of its nitro group to form reactive intermediates.
Covalent Bond Formation: Under hypoxic conditions, the reduced intermediates form covalent bonds with thiol groups in proteins
Common Reagents and Conditions:
Reduction Reagents: Nitroreductases are commonly used to catalyze the reduction of the nitro group.
Reaction Conditions: Hypoxic conditions (low oxygen levels) are essential for the covalent bonding process
Major Products:
Scientific Research Applications
Pimonidazole has a wide range of applications in scientific research:
Chemistry: Used as a probe to study redox reactions and hypoxia-related chemical processes.
Biology: Helps in visualizing hypoxic regions in tissues, particularly in cancer research.
Medicine: Used in clinical trials to assess tumor hypoxia and predict treatment outcomes.
Industry: Employed in the development of hypoxia-targeted therapies and diagnostic tools .
Mechanism of Action
Pimonidazole exerts its effects through the following mechanism:
Reduction: The nitro group of this compound is reduced by nitroreductases under hypoxic conditions.
Covalent Bond Formation: The reduced intermediates form covalent bonds with thiol groups in proteins, resulting in stable adducts.
Detection: These adducts can be detected using immunohistochemistry, allowing for the visualization of hypoxic regions
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Carbonic Anhydrase 9 (CA9)
- Mechanism: CA9 is an endogenous hypoxia-related protein upregulated via HIF-1α under hypoxia.
- Comparison: Specificity: CA9 expression occurs at higher oxygen tensions than pimonidazole binding, making it less specific to severe hypoxia . In cervical cancer, CA9-stained regions were twice as large as this compound-positive areas, suggesting broader but less hypoxia-specific detection . Clinical Relevance: this compound binding strongly predicted locoregional control in head and neck cancer (48% vs. 87% 2-year control rates for high vs. Spatial Distribution: CA9 signals appear closer to blood vessels than this compound, reflecting adaptation to moderate hypoxia .
N3-AZA (Azomycin Arabinoside)
- Mechanism : A 2-nitroimidazole derivative detected via click chemistry.
- Comparison: Staining Efficiency: N3-AZA showed faster staining and superior signal-to-background ratios compared to this compound IHC . Subcellular Localization: N3-AZA localized to nucleoli in hypoxic cells, whereas this compound was excluded from nucleoli . Co-Localization: Both markers identified hypoxic regions bordering necrosis in FaDu xenografts, but N3-AZA’s nucleolar specificity may offer additional insights into hypoxia-driven transcriptional activity .
PET Tracers: 18F-FMISO and 64Cu-ATSM
- Mechanism : 18F-Fluoromisonidazole (FMISO) and 64Cu-diacetyl-bis(N4-methylsemicarbazone) (ATSM) are nitroimidazole-based PET tracers.
- Comparison :
- In canine sarcomas, 64Cu-ATSM uptake at 3 hours post-injection correlated strongly with this compound staining, whereas 18F-FDG PET showed variable associations .
- Discrepancies arise due to differences in tracer pharmacokinetics and hypoxia thresholds . Advantage: PET tracers enable non-invasive hypoxia mapping, unlike this compound, which requires biopsy .
Endogenous Markers: HIF-1α
- Mechanism : HIF-1α accumulates under hypoxia and regulates adaptive gene expression.
- Comparison: Specificity: HIF-1α expression is influenced by non-hypoxic factors (e.g., mutations in VHL pathway), reducing its specificity . Spatial Discordance: In head and neck tumors, HIF-1α and this compound showed minimal co-localization (0.02–25%), suggesting HIF-1α marks transient hypoxia or non-hypoxic stress .
Key Comparative Data Tables
Table 1: Comparative Overview of Hypoxia Markers
Table 2: Key Studies Comparing this compound with Other Markers
Pharmacokinetic and Species-Specific Considerations
Biological Activity
Pimonidazole is a bioreductive chemical probe widely recognized for its role as a hypoxia marker in various cancer studies. Its ability to selectively bind to thiol-containing proteins in hypoxic cells makes it an invaluable tool for understanding tumor microenvironments, treatment responses, and prognostic outcomes. This article delves into the biological activity of this compound, presenting key research findings, case studies, and data tables that illustrate its significance in cancer biology.
This compound is a 2-nitroimidazole compound that becomes activated under low oxygen conditions (hypoxia). Upon reduction in hypoxic cells, it forms stable adducts with cellular proteins, allowing for the visualization and quantification of hypoxia within tumors. The accumulation of this compound is particularly relevant in solid tumors where hypoxia is linked to aggressive phenotypes and treatment resistance.
Gene Expression and Tumor Aggressiveness
A study highlighted the correlation between this compound staining and aggressive tumor characteristics in prostate cancer. The expression of 32 essential genes associated with proliferation, DNA repair, and hypoxia response was significantly upregulated in this compound-positive tumors. This correlation was validated by associations with clinical parameters such as Gleason score and lymph node status, indicating that this compound can serve as a prognostic marker for tumor aggressiveness .
Table 1: Key Gene Sets Associated with this compound Staining
Gene Set | Description | Significance Level (p-value) |
---|---|---|
Proliferation | Genes involved in cell division | <0.05 |
DNA Repair | Genes involved in repairing DNA damage | <0.05 |
Hypoxia Response | Genes responding to low oxygen levels | <0.05 |
Accumulation Mechanism in Tumors
Research utilizing imaging mass spectrometry revealed that this compound accumulates effectively in hypoxic tumor tissues. The mechanism involves reduction at its nitro group followed by conjugation with glutathione (GSH), which enhances its retention in hypoxic regions . This accumulation pattern is crucial for accurately mapping hypoxic areas within tumors.
Case Studies
- Head and Neck Cancer : this compound binding was evaluated in squamous cell carcinomas, where it demonstrated predictive value for treatment outcomes based on vascular density and binding levels. Tumors with high this compound binding showed significantly better prognoses compared to those with low binding .
- Cervical Carcinoma : A clinical study involving ten patients treated with this compound showed that hypoxia detection correlated with tumor proliferation markers. Biopsies taken post-treatment indicated a direct relationship between this compound binding and S-phase markers of cell growth .
Clinical Applications
This compound has been employed not only as a research tool but also as a potential therapeutic modifier. Its ability to identify hypoxic regions can guide clinicians in selecting appropriate treatments, especially those targeting hypoxic tumor cells. Moreover, combining this compound with therapies such as radiotherapy has been explored to enhance treatment efficacy in hypoxic tumors .
Q & A
Basic Research Questions
Q. What are the primary methodological approaches for detecting hypoxia using pimonidazole in preclinical models?
this compound is commonly detected via immunofluorescence or enzyme-linked immunosorbent assay (ELISA). Immunofluorescence involves staining tissue sections with anti-pimonidazole antibodies to visualize hypoxic regions, while ELISA quantifies adduct formation using competitive binding assays with this compound-protein conjugates . For example, studies in EMT6 cell lines demonstrated oxygen-dependent binding kinetics, validated via ELISA with hapten inhibition curves .
Q. How should this compound be safely handled and stored in laboratory settings?
Follow safety data sheet (SDS) guidelines: use in well-ventilated areas, avoid inhalation/contact with skin/eyes, and wear PPE (gloves, lab coats, eye protection). Storage should be in a cool, dry place away from oxidizers. Spills require containment with inert absorbents and disposal via approved hazardous waste protocols .
Q. What experimental controls are essential when designing studies with this compound?
Include:
- Negative controls : Non-hypoxic tissues/cells (e.g., normoxic incubators).
- Positive controls : Tissues exposed to chemically induced hypoxia (e.g., cobalt chloride).
- Technical controls : Antibody validation (e.g., pre-adsorption with this compound-BSA conjugates to confirm specificity) .
Q. How is this compound administered in vivo, and what dosing protocols are recommended?
Administered intravenously or intraperitoneally, typically at 60–120 mg/kg in rodent models. Allow 1–4 hours for hypoxic adduct formation before tissue harvest. Dose optimization is critical to avoid neurotoxicity, as seen in clinical trials with disorientation at higher doses .
Advanced Research Questions
Q. How can conflicting data between this compound and other hypoxia markers (e.g., [64Cu]ATSM) be resolved?
Discrepancies may arise from differences in mechanism (this compound binds at <10 mmHg O₂ vs. radiopharmaceutical retention dynamics). Use multi-modal validation:
- Correlate with direct oxygen measurements (e.g., fiber-optic sensors).
- Employ complementary markers (e.g., HIF-1α immunohistochemistry).
- Analyze temporal dynamics (e.g., delayed retention of [64Cu]ATSM in poorly perfused tumors) .
Q. What statistical methods are appropriate for analyzing this compound-derived hypoxia data?
Use Pearson/Spearman correlations to compare this compound staining with imaging parameters (e.g., PET/CT SUV values). For group comparisons (hypoxic vs. non-hypoxic regions), apply non-parametric tests (Mann-Whitney U) due to non-normal data distribution. Spatial analysis (e.g., heatmaps) can address tumor heterogeneity .
Q. How does this compound binding vary between in vitro and in vivo models, and how should this influence experimental design?
In vitro binding is oxygen-concentration-dependent (e.g., linear correlation in EMT6 cells at 0–12 ppm O₂) . In vivo, perfusion limitations and necrosis may skew results. Mitigate by:
- Validating with perfusion markers (e.g., Hoechst 33342).
- Using orthotopic models to preserve native vasculature.
- Sampling multiple tumor regions to capture heterogeneity .
Q. What ethical and regulatory considerations apply to human studies involving this compound?
Obtain IRB approval and informed consent, particularly for clinical trials. Disclose risks (e.g., neurotoxicity) and monitor adverse events. Follow GCP guidelines for data integrity and patient safety, as exemplified in cervical cancer trials under Medical Research Council oversight .
Q. How can this compound staining be integrated with omics workflows (e.g., transcriptomics) to study hypoxia-driven pathways?
- Laser-capture microdissection of this compound-positive regions for RNA-seq.
- Spatial transcriptomics to map gene expression gradients relative to hypoxia.
- Validate findings with functional assays (e.g., siRNA knockdown of HIF-1α targets) .
Q. Methodological Pitfalls and Solutions
Q. What are the limitations of this compound in quantifying hypoxia, and how can they be addressed?
Limitations:
Properties
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWOOAYQYLJEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867867 | |
Record name | Pimonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70132-50-2 | |
Record name | Pimonidazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimonidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PIMONIDAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pimonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pimonidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JO4D76R2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.